N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine
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Description
“N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” is an organic compound with the molecular formula C11H12F3NO . It is a derivative of oxetane, a four-membered heterocyclic compound, and contains a trifluoromethyl group (-CF3) and a benzyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of “N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” consists of an oxetane ring with a trifluoromethyl group and a benzyl group attached to the nitrogen atom . The molecular weight of the compound is 231.21 .Physical And Chemical Properties Analysis
“N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine” is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 . Further physical and chemical properties are not available in the retrieved data.Scientific Research Applications
1. Development of Selective Oxyfunctionalization Methods
A study by Mbofana et al. (2016) developed an iron-catalyzed method for selective oxyfunctionalization of benzylic C-H bonds in aliphatic amine substrates, demonstrating potential applications in synthesizing biologically active molecules (Mbofana et al., 2016).
2. Asymmetric Cycloaddition in Organic Synthesis
Research by You et al. (2018) highlighted the use of N-2,2,2-Trifluoroethylisatin ketimines, related to N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine, in asymmetric [3 + 2] cycloaddition, leading to the creation of diverse spirocyclic oxindoles (You et al., 2018).
3. Photochemical Release of Amines
Wang et al. (2016) explored the photochemical cleavage of benzylic C-N bonds for releasing amines, a process relevant to the structural framework of N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine (Wang et al., 2016).
4. N-Benzylation of Amines Utilizing Benzyl Alcohols
A study by Yang et al. (2013) on the N-benzylation of amines, including structures similar to N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine, presents a method for chem-selective mono- or bis-alkylation of aromatic amines (Yang et al., 2013).
5. Antibacterial Activity of Amide Derivatives
Reddy and Prasad (2021) synthesized derivatives of N-[3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl]amide, demonstrating their antibacterial activity, indicating potential applications in pharmaceutical research (Reddy & Prasad, 2021).
6. Oxidative C-H Amination for Tertiary and Benzylic-Derived Substrates
Kim et al. (2006) provided insights into oxidative C-H amination, particularly for tertiary and benzylic-derived substrates, a concept applicable to compounds like N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine (Kim et al., 2006).
properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]oxetan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(4-9)5-15-10-6-16-7-10/h1-4,10,15H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWHDWQYMWLUND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine |
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